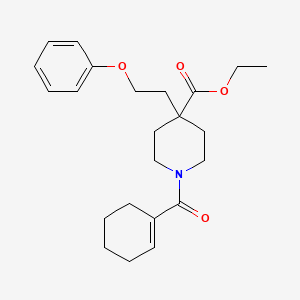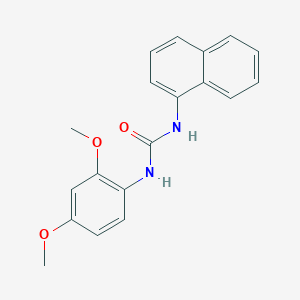![molecular formula C15H14N2O3 B5124092 4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)
4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. The synthesis method for NS-398 involves the reaction of 2-amino-3-pyridinecarbonitrile with 4-chloro-3-nitrobenzoic acid followed by reduction and cyclization.
Wirkmechanismus
4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine inhibits the production of prostaglandins by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. This compound has also been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it a useful tool for studying the role of COX-2 in various physiological processes. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine. One area of research is the development of more selective COX-2 inhibitors with fewer off-target effects. Another area of research is the investigation of the potential use of this compound in cancer therapy. This compound has been shown to inhibit the production of prostaglandins, which are involved in tumor growth and progression. Therefore, it may have potential as a cancer therapy. Finally, this compound may also have potential as a treatment for neuroinflammatory diseases such as Alzheimer's disease and multiple sclerosis.
Synthesemethoden
The synthesis method for 4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine involves the reaction of 2-amino-3-pyridinecarbonitrile with 4-chloro-3-nitrobenzoic acid followed by reduction and cyclization. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has also been studied for its potential use in cancer therapy as it inhibits the production of prostaglandins, which are involved in tumor growth and progression.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-14-11(5-4-8-16-14)15(18)17-9-10-20-13-7-3-2-6-12(13)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAACEKDRVUECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)

![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)



![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)
![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)
